molecular formula C19H18Cl2N2O2 B304702 4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether

4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether

Cat. No. B304702
M. Wt: 377.3 g/mol
InChI Key: YOIJEJDMRLDGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether, commonly known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPPM is a member of the pyrazole class of compounds and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of DPPM is not fully understood. However, studies have shown that DPPM exerts its pharmacological effects by modulating various signaling pathways. DPPM has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators. In addition, DPPM has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, DPPM has been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in glucose metabolism.
Biochemical and Physiological Effects:
DPPM has been shown to exhibit various biochemical and physiological effects. Studies have shown that DPPM reduces the levels of pro-inflammatory cytokines and inhibits the activity of cyclooxygenase-2. In addition, DPPM has been found to improve glucose uptake and insulin sensitivity in diabetic animals. Furthermore, DPPM has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DPPM has several advantages for lab experiments. It is easy to synthesize and has a high purity. In addition, DPPM has been extensively studied for its pharmacological properties, which makes it a suitable candidate for further research. However, DPPM also has some limitations. It has a low solubility in water, which makes it difficult to administer in vivo. Furthermore, DPPM has not been extensively studied for its toxicity profile, which is a crucial factor in drug development.

Future Directions

There are several future directions for the research on DPPM. One of the potential applications of DPPM is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of DPPM in cancer cells and to determine its efficacy in vivo. In addition, DPPM has shown potential for the treatment of Alzheimer's disease. Future studies should focus on the toxicity profile of DPPM and its efficacy in animal models of Alzheimer's disease. Furthermore, DPPM has been shown to improve glucose uptake and insulin sensitivity in diabetic animals. Future studies should investigate the potential use of DPPM as a therapeutic agent for diabetes.

Synthesis Methods

The synthesis of DPPM involves the reaction of 2,4-dichlorobenzaldehyde with 1-phenyl-3-(4,5-dihydro-1H-pyrazol-3-yl)propan-1-one in the presence of sodium methoxide. The resulting product is then treated with methyl iodide to yield DPPM. This synthesis method has been optimized to produce high yields of DPPM with purity greater than 95%.

Scientific Research Applications

DPPM has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPPM has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Studies have shown that DPPM inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, DPPM has been shown to improve glucose uptake and insulin sensitivity in diabetic animals. Furthermore, DPPM has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

1-[3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

InChI

InChI=1S/C19H18Cl2N2O2/c1-3-19(24)23-18(15-9-6-13(20)10-16(15)21)11-17(22-23)12-4-7-14(25-2)8-5-12/h4-10,18H,3,11H2,1-2H3

InChI Key

YOIJEJDMRLDGIX-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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